molecular formula C25H23N3O4 B14977410 2-(3,5-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

2-(3,5-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

Cat. No.: B14977410
M. Wt: 429.5 g/mol
InChI Key: QKWAAKIZFGBDRX-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxy group, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Phenoxy Group: This step involves the reaction of 3,5-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid.

    Oxadiazole Ring Formation: The oxadiazole ring is synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the phenoxyacetic acid derivative with the oxadiazole compound using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzymatic activity or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide
  • 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-(diethylamino)phenyl)acetamide

Uniqueness

2-(3,5-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide

InChI

InChI=1S/C25H23N3O4/c1-16-12-17(2)14-20(13-16)31-15-23(29)26-22-7-5-4-6-21(22)25-27-24(28-32-25)18-8-10-19(30-3)11-9-18/h4-14H,15H2,1-3H3,(H,26,29)

InChI Key

QKWAAKIZFGBDRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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